molecular formula C11H11ClN2O3 B2738464 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 854137-68-1

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2738464
CAS No.: 854137-68-1
M. Wt: 254.67
InChI Key: PAIAKDQUXNBITM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide intermediate with a chloromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity or the modulation of receptor function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIAKDQUXNBITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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